molecular formula C25H18N4O5S B2414894 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895020-22-1

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2414894
CAS No.: 895020-22-1
M. Wt: 486.5
InChI Key: HPRQBKPCLIASIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features multiple functional groups, including a benzamide core, a pyridine ring, and a dioxolobenzo-thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the dioxolobenzo-thiazole moiety through cyclization reactions.
  • Coupling of the pyridine ring with the benzamide core using amide bond formation techniques.
  • Introduction of the dioxopyrrolidinyl group via nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of high-throughput synthesis techniques.
  • Implementation of continuous flow reactors for efficient reaction control.
  • Purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halides or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    Alteration of Cellular Processes: Affecting cellular metabolism or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzamide derivatives or molecules containing dioxolobenzo-thiazole and pyridine moieties. Examples could be:

  • N-(pyridin-3-ylmethyl)benzamide
  • 3-(2,5-dioxopyrrolidin-1-yl)benzamide
  • Dioxolobenzo-thiazole derivatives

Uniqueness

The uniqueness of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other compounds.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O5S/c30-22-6-7-23(31)29(22)17-5-1-4-16(9-17)24(32)28(13-15-3-2-8-26-12-15)25-27-18-10-19-20(34-14-33-19)11-21(18)35-25/h1-5,8-12H,6-7,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRQBKPCLIASIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=CC6=C(C=C5S4)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.